
4-Methyl-1H-1,2,3-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-1H-1,2,3-トリアゾール塩酸塩は、窒素含有複素環式化合物です。これは、様々な化学反応における安定性と汎用性で知られる1,2,3-トリアゾールの誘導体です。
2. 製法
合成経路と反応条件
4-メチル-1H-1,2,3-トリアゾール塩酸塩の合成は、一般的にCu触媒によるアジド-アルキン環状付加(CuAAC)反応、別名「クリック」反応によって行われます。この方法は、その高い効率、位置選択性、および穏やかな反応条件が好まれています。この反応は、アジドとアルキンが環状付加してトリアゾール環を形成することを含みます。 反応は、周囲温度、熱加熱、またはマイクロ波照射下で行うことができます .
工業的生産方法
工業的環境では、4-メチル-1H-1,2,3-トリアゾール塩酸塩の合成は、連続フロープロセスを用いてスケールアップできます。この方法は、高収率と高純度で化合物を効率的に製造することを可能にします。 炭素上の銅などの不均一触媒の使用は、連続フロー条件下で反応を促進するために効果的であることが示されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency, regioselectivity, and mild reaction conditions. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction can be carried out under ambient temperature, thermal heating, or microwave irradiation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for the efficient production of the compound with high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, has been shown to be effective in facilitating the reaction under continuous flow conditions .
化学反応の分析
反応の種類
4-メチル-1H-1,2,3-トリアゾール塩酸塩は、以下を含む様々な種類の化学反応を起こします。
酸化: この化合物は、様々な酸化生成物を形成するために酸化することができます。
還元: 特定の条件下で還元して、還元されたトリアゾール誘導体を生成できます。
置換: トリアゾール環は、様々な求電子剤と求核剤との置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求電子剤と求核剤が含まれます。 反応は、一般的に高い選択性と収率を確保するために制御された条件下で行われます .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、4-メチル-1H-1,2,3-トリアゾール塩酸塩の酸化は、様々な酸化されたトリアゾール誘導体を生成する可能性があり、置換反応は、幅広い置換トリアゾール化合物を生成する可能性があります .
4. 科学研究への応用
4-メチル-1H-1,2,3-トリアゾール塩酸塩は、以下を含む科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
科学的研究の応用
4-Methyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
作用機序
4-メチル-1H-1,2,3-トリアゾール塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、その構造と特定の生物学的コンテキストに応じて、様々な酵素や受容体の阻害剤または活性化剤として作用することができます。 例えば、特定の酵素の活性部位に結合することで、基質結合とそれに続く触媒作用を防ぎ、特定の酵素の活性を阻害することができます .
6. 類似の化合物との比較
4-メチル-1H-1,2,3-トリアゾール塩酸塩は、以下のような他の類似の化合物と比較することができます。
1,2,4-トリアゾール: 類似の化学的性質を持つ別のトリアゾール誘導体ですが、反応性と用途が異なります.
1,2,3-トリアゾール: 4-メチル-1H-1,2,3-トリアゾール塩酸塩の母体化合物で、多くの化学的性質を共有していますが、メチル基がありません.
1,2,3-トリアゾール-融合ピラジンおよびピリダジン: これらの化合物は、追加の融合環系を持っており、異なる化学的および生物学的特性を与えています.
4-メチル-1H-1,2,3-トリアゾール塩酸塩の独自性は、その特定の置換パターンにあります。これは、その反応性と生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
4-Methyl-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different reactivity and applications.
1,2,3-Triazole: The parent compound of this compound, which shares many of its chemical properties but lacks the methyl group.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds have additional fused ring systems, which confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C3H6ClN3 |
|---|---|
分子量 |
119.55 g/mol |
IUPAC名 |
4-methyl-2H-triazole;hydrochloride |
InChI |
InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H |
InChIキー |
WECPRONIQGRXCO-UHFFFAOYSA-N |
正規SMILES |
CC1=NNN=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


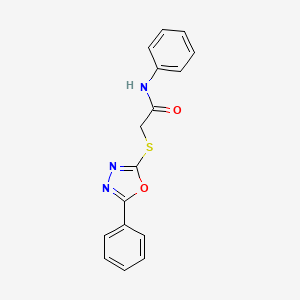
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
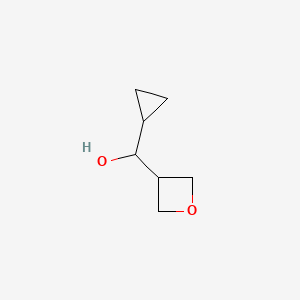

![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

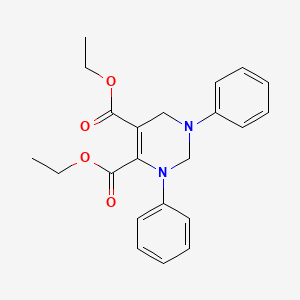
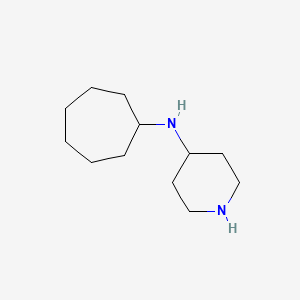
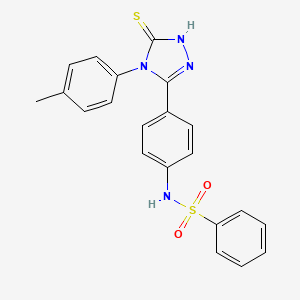
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)


